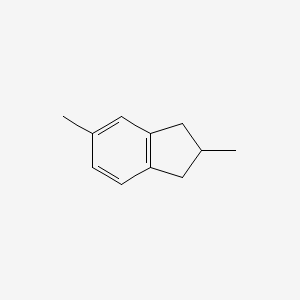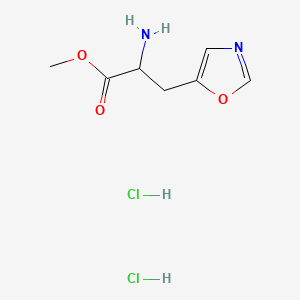
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride typically involves the cyclodehydration of appropriate precursors. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in the presence of sulfuric acid to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties. These derivatives are often explored for their potential use in pharmaceuticals and other applications .
科学研究应用
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its structural properties.
作用机制
The mechanism of action of Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
相似化合物的比较
Similar Compounds
Isoxazole Derivatives: Similar to oxazole, isoxazole contains an oxygen and nitrogen atom but in different positions.
Imidazole Derivatives: These compounds contain a nitrogen atom at positions 1 and 3 of the five-membered ring.
Uniqueness
Methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate dihydrochloride is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
属性
分子式 |
C7H12Cl2N2O3 |
|---|---|
分子量 |
243.08 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C7H10N2O3.2ClH/c1-11-7(10)6(8)2-5-3-9-4-12-5;;/h3-4,6H,2,8H2,1H3;2*1H |
InChI 键 |
PIGNRQFGKHTITA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CN=CO1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


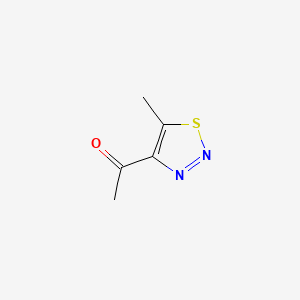
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)

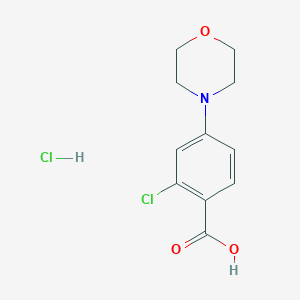
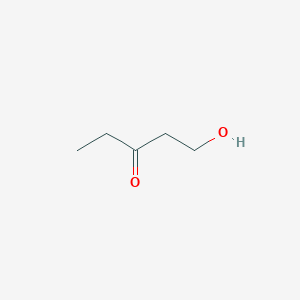
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
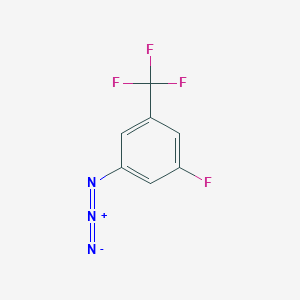

![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)

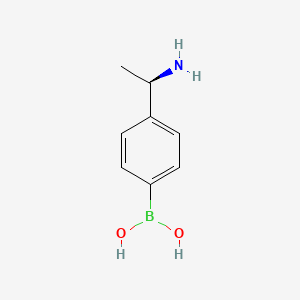
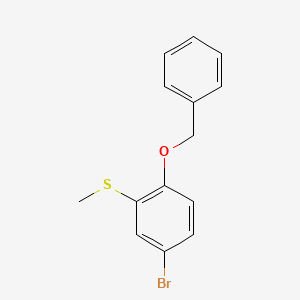
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
